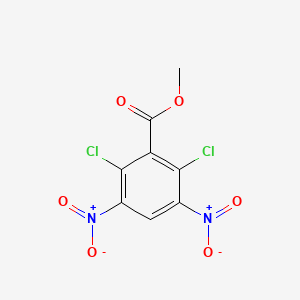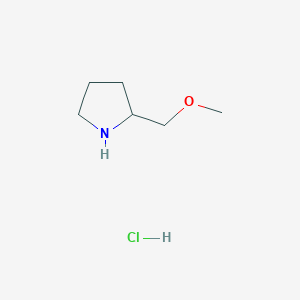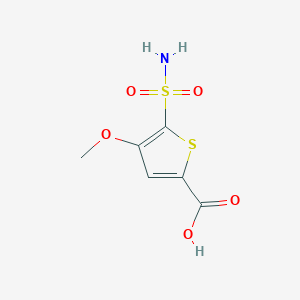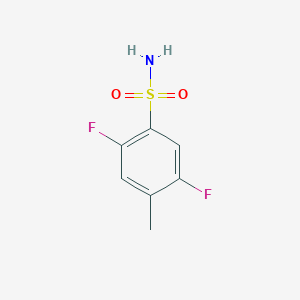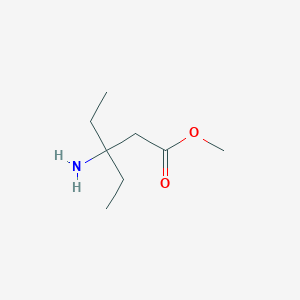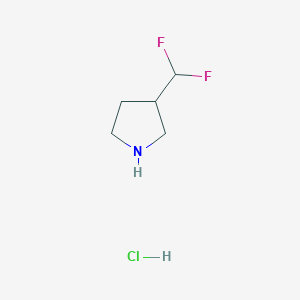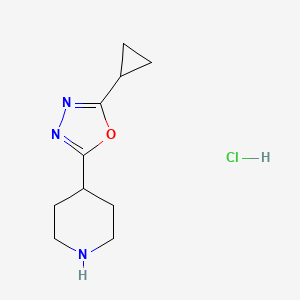
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
説明
The compound “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the IUPAC name 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . The InChI code provides information about its molecular structure .科学的研究の応用
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, have garnered attention for their significant biological activities. Researchers have synthesized various derivatives of 1,3,4-oxadiazole, exploring their potential in biomedical applications. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.
Antimicrobial Agents
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied. A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones combined with various substituted piperazines and piperidines, incorporating a 1,3,5-triazine moiety, demonstrated notable in vitro efficacy against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
Anticancer Properties
The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. One study synthesized a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This class of compounds showed a promising biological activity profile, including the inhibition of tubulin polymerization and induction of mitotic cell arrest in leukemia cell lines, suggesting their potential as anticancer agents (Krasavin et al., 2014).
Enzyme Inhibition for Neurological Disorders
In the context of neurological disorders, 1,3,4-oxadiazole derivatives have been investigated for their potential as enzyme inhibitors. Synthesized derivatives were assessed for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in conditions such as Alzheimer's disease. The results demonstrated varying degrees of enzyme inhibition, highlighting the importance of structural modifications in enhancing biological activity (Khalid et al., 2016).
特性
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUHDOJQEMBJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



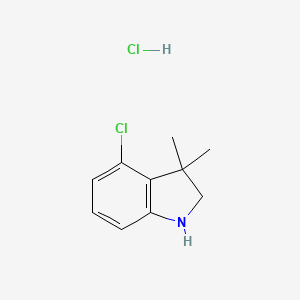
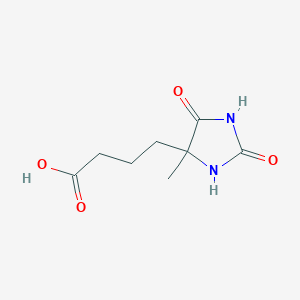
![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)
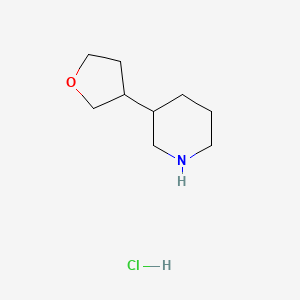
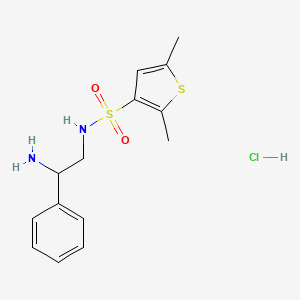
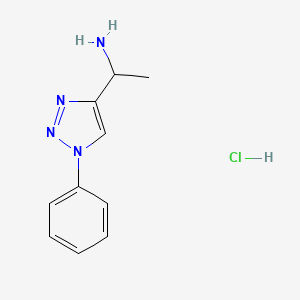
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
